molecular formula C29H21ClN2O4S B11644121 2-[(4-chlorobenzyl)sulfanyl]-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide

2-[(4-chlorobenzyl)sulfanyl]-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide

Cat. No.: B11644121
M. Wt: 529.0 g/mol
InChI Key: DYPZWRUYGVELPM-UHFFFAOYSA-N
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Description

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-{3-[(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)OXY]PHENYL}ACETAMIDE is a complex organic compound characterized by its unique structural features. It contains a chlorophenyl group, a sulfanyl linkage, and an isoindoline moiety, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C29H21ClN2O4S

Molecular Weight

529.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]acetamide

InChI

InChI=1S/C29H21ClN2O4S/c30-20-11-9-19(10-12-20)17-37-18-27(33)31-21-5-4-8-23(15-21)36-24-13-14-25-26(16-24)29(35)32(28(25)34)22-6-2-1-3-7-22/h1-16H,17-18H2,(H,31,33)

InChI Key

DYPZWRUYGVELPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)NC(=O)CSCC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-{3-[(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)OXY]PHENYL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the chlorophenylmethyl sulfanyl intermediate, followed by its coupling with the isoindoline derivative under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-{3-[(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)OXY]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms in the chlorophenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-{3-[(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)OXY]PHENYL}ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-{3-[(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)OXY]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-{3-[(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)OXY]PHENYL}ACETAMIDE stands out due to its unique combination of structural features, which confer specific chemical reactivity and potential biological activities not commonly found in other compounds.

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